
Octan-4-YL hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-4-yl hex-2-enoate: is an organic compound with the molecular formula C14H26O2 . It is an ester, characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is known for its unique chemical structure, which includes a long carbon chain and a double bond, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl hex-2-enoate typically involves the esterification reaction between octan-4-ol and hex-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of the product, which helps in achieving higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: Octan-4-yl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Different esters, amides.
Applications De Recherche Scientifique
Octan-4-yl hex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying esterification and transesterification reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a substrate in enzymatic reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of octan-4-yl hex-2-enoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The double bond in the compound also allows it to undergo addition reactions, which can lead to the formation of different products with distinct biological activities .
Comparaison Avec Des Composés Similaires
- Octan-2-yl hex-2-enoate
- Octan-3-yl hex-2-enoate
- Octan-4-yl prop-2-enoate
Comparison: Octan-4-yl hex-2-enoate is unique due to its specific ester and double bond configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
63616-23-9 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
octan-4-yl hex-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-12-14(15)16-13(10-6-3)11-8-5-2/h9,12-13H,4-8,10-11H2,1-3H3 |
Clé InChI |
STUDLZCGVVCZSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)OC(=O)C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)

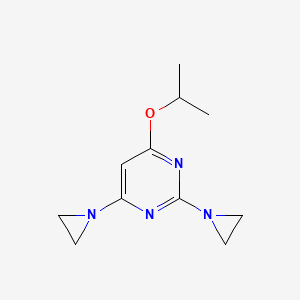
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
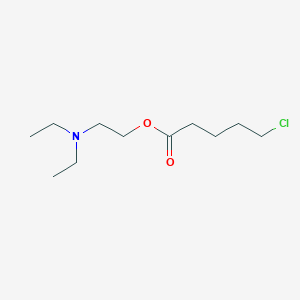
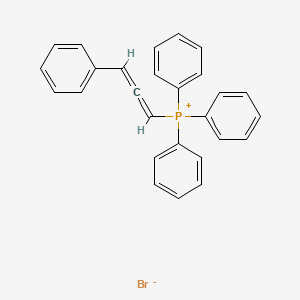
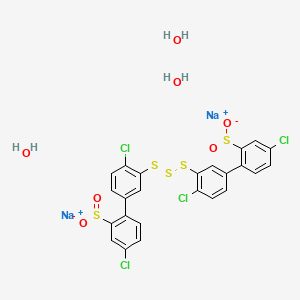
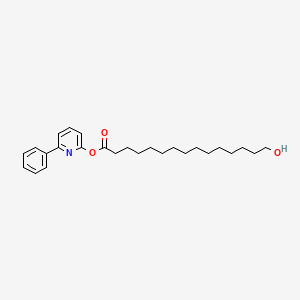
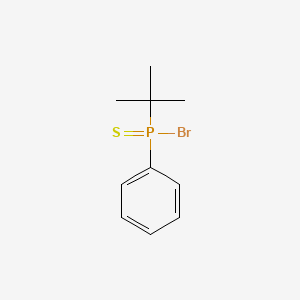
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
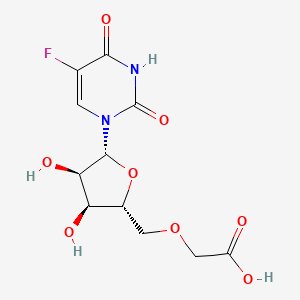
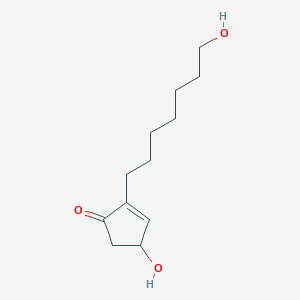
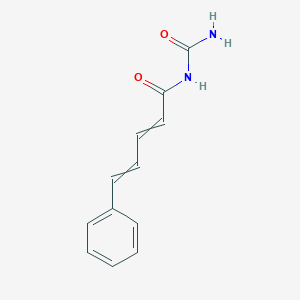
![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
